molecular formula C12H12F3NO B2815860 1-(2,3-dihydro-1H-isoindol-2-yl)-4,4,4-trifluorobutan-1-one CAS No. 2329309-16-0

1-(2,3-dihydro-1H-isoindol-2-yl)-4,4,4-trifluorobutan-1-one

Cat. No.: B2815860
CAS No.: 2329309-16-0
M. Wt: 243.229
InChI Key: FPTDMCCLXCWPKZ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-isoindol-2-yl)-4,4,4-trifluorobutan-1-one is a chemical compound that belongs to the class of organic compounds known as isoindolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of trifluoromethyl groups in the compound enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)-4,4,4-trifluorobutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction of a suitable precursor, such as phthalic anhydride, with an amine.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the isoindoline core with a butanone derivative under appropriate reaction conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-isoindol-2-yl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dihydro-1H-isoindol-2-yl)-4,4,4-trifluorobutan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-isoindol-2-yl)-4,4,4-trifluorobutan-1-one can be compared with other similar compounds, such as:

    1-(1,3-Dihydroisoindol-2-yl)ethanone: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(1,3-Dihydroisoindol-2-yl)-N’-(4-isopropylbenzylidene)benzohydrazide: This compound contains additional functional groups, leading to different biological activities and applications.

    O-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: This compound has a different substitution pattern, affecting its chemical and biological properties.

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)6-5-11(17)16-7-9-3-1-2-4-10(9)8-16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTDMCCLXCWPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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